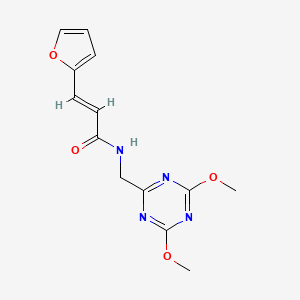
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C13H14N4O4 and its molecular weight is 290.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a triazine ring and a furan moiety, which are known to contribute to various biological interactions. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)prop-2-enamide |
| Molecular Formula | C16H18N4O4 |
| Molecular Weight | 342.34 g/mol |
| CAS Number | 2035022-24-1 |
The compound's distinctive features include the presence of methoxy groups on the triazine ring and the furan group, which may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine ring is known to exhibit interactions with nucleic acids and proteins, potentially leading to modulation of cellular pathways involved in proliferation and apoptosis.
Anticancer Potential
Research has indicated that compounds containing triazine moieties exhibit anticancer properties. For instance, studies have shown that certain triazine derivatives can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival. The inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .
A recent study evaluated the anticancer activity of related compounds against various cancer cell lines, demonstrating that modifications in the side chains significantly affect their potency. For example, compounds with similar structural frameworks exhibited selective activity against human tumor cells such as Mia PaCa-2 and PANC-1 .
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence supporting the antimicrobial activity of triazine derivatives. Compounds structurally similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the methoxy groups or the furan substituent can significantly alter the compound's efficacy against various biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Variation in furan substituent | Altered antimicrobial efficacy |
| Changes in triazine substituents | Enhanced enzyme inhibition |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of triazine derivatives for their anticancer properties. Among these derivatives, one compound closely related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. This study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related triazine compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones in disk diffusion assays, suggesting strong antimicrobial potential .
Eigenschaften
IUPAC Name |
(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-19-12-15-10(16-13(17-12)20-2)8-14-11(18)6-5-9-4-3-7-21-9/h3-7H,8H2,1-2H3,(H,14,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVFIUFFMMTCCJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














